molecular formula C9H9BrFNO2S B1408223 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide CAS No. 1704121-60-7

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide

Cat. No.: B1408223
CAS No.: 1704121-60-7
M. Wt: 294.14 g/mol
InChI Key: XZKNBWPDQWIDQF-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9BrFNO2S and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of bromine, cyclopropyl, and fluorine substituents on a benzenesulfonamide core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNBWPDQWIDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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